molecular formula C12H16Cl2FNO B2825923 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride CAS No. 1050509-61-9

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B2825923
CAS No.: 1050509-61-9
M. Wt: 280.16
InChI Key: SQWFKSKBJJYMOL-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16Cl2FNO It is a piperidine derivative that features a chlorofluorophenoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Bases such as sodium hydroxide or potassium carbonate are often employed to deprotonate the phenol and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorofluorophenoxy group.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.

Scientific Research Applications

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorofluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
  • 4-[(4-Fluoro-2-methoxyphenoxy)methyl]piperidine hydrochloride
  • 4-[(3-Chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienylmethylcyclopropanamine

Uniqueness

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and binding properties compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

4-[(3-chloro-4-fluorophenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWFKSKBJJYMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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